molecular formula C23H17BrClN3O6 B12022384 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 765273-51-6

4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12022384
CAS No.: 765273-51-6
M. Wt: 546.8 g/mol
InChI Key: HHCMEVQXMMVMGL-LGJNPRDNSA-N
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Description

4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H17BrClN3O6 and a molecular weight of 546.765 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a nitrophenoxy group, and a chlorobenzoate moiety. It is used primarily in research settings due to its specialized properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Nitration: Introduction of the nitro group to the phenoxy ring.

    Acylation: Formation of the propanoyl group.

    Hydrazonation: Introduction of the carbohydrazonoyl group.

    Bromination: Addition of the bromine atom.

    Esterification: Formation of the chlorobenzoate ester.

Industrial Production Methods

Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the carbohydrazonoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BR-2-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitrophenoxy and carbohydrazonoyl groups, makes it a versatile compound for various research applications .

Properties

CAS No.

765273-51-6

Molecular Formula

C23H17BrClN3O6

Molecular Weight

546.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H17BrClN3O6/c1-14(33-21-5-3-2-4-19(21)28(31)32)22(29)27-26-13-16-12-17(24)8-11-20(16)34-23(30)15-6-9-18(25)10-7-15/h2-14H,1H3,(H,27,29)/b26-13+

InChI Key

HHCMEVQXMMVMGL-LGJNPRDNSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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